5-(3,4-Difluorophenyl)pyridin-3-amine
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Overview
Description
5-(3,4-Difluorophenyl)pyridin-3-amine is an organic compound with the molecular formula C11H8F2N2. It is a derivative of pyridine, where the 3-position of the pyridine ring is substituted with an amino group and the 5-position is substituted with a 3,4-difluorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(3,4-Difluorophenyl)pyridin-3-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of the 3,4-difluorophenyl group with a halogenated pyridine derivative. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability. The choice of reagents, catalysts, and solvents would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,4-Difluorophenyl)pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancers.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenyl)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. For example, it could inhibit a kinase enzyme by occupying its active site, preventing substrate binding and subsequent phosphorylation events . The pathways involved would vary depending on the target and the biological context .
Comparison with Similar Compounds
Similar Compounds
5-(Difluoromethoxy)pyridin-3-amine: Similar in structure but with a difluoromethoxy group instead of a difluorophenyl group.
3,5-Difluoropyridine: Lacks the amino group and the phenyl substitution, making it less complex.
3-Amino-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a difluorophenyl group.
Uniqueness
5-(3,4-Difluorophenyl)pyridin-3-amine is unique due to the presence of both the amino group and the 3,4-difluorophenyl group, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound in drug discovery and materials science .
Properties
IUPAC Name |
5-(3,4-difluorophenyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-10-2-1-7(4-11(10)13)8-3-9(14)6-15-5-8/h1-6H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQWRXQFVGLUAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20735024 |
Source
|
Record name | 5-(3,4-Difluorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226415-43-5 |
Source
|
Record name | 5-(3,4-Difluorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20735024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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